{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is a complex organic compound that features a benzimidazole moiety linked to a fluorophenyl group and a propoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form 2-(4-fluorophenyl)benzimidazole. This intermediate is then reacted with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated aromatic ring can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic effects and halogen bonding, while the benzimidazole moiety can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)benzimidazole: Shares the benzimidazole and fluorophenyl groups but lacks the propoxybenzene moiety.
3-Bromopropoxybenzene: Contains the propoxybenzene structure but lacks the benzimidazole and fluorophenyl groups.
4-Fluorobenzaldehyde: A precursor in the synthesis of the target compound, containing the fluorophenyl group.
Uniqueness
{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a propoxybenzene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19FN2O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C22H19FN2O/c23-18-13-11-17(12-14-18)22-24-20-9-4-5-10-21(20)25(22)15-6-16-26-19-7-2-1-3-8-19/h1-5,7-14H,6,15-16H2 |
InChI Key |
RGXHUSVKWKUBRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.